Cas no 63664-40-4 (N-2-Adamantyl-3-oxobutanamide)

N-2-Adamantyl-3-oxobutanamide is a specialized organic compound featuring an adamantyl group linked to a β-ketoamide moiety. This structural configuration imparts unique steric and electronic properties, making it a valuable intermediate in synthetic chemistry and pharmaceutical research. The adamantyl group enhances stability and lipophilicity, while the β-ketoamide functionality offers reactivity for further derivatization. Its rigid, cage-like structure may contribute to selective binding interactions, potentially useful in drug design. The compound’s well-defined molecular architecture allows for precise modifications, facilitating studies in structure-activity relationships. Suitable for controlled reactions, it serves as a versatile building block in the development of novel bioactive molecules.
N-2-Adamantyl-3-oxobutanamide structure
N-2-Adamantyl-3-oxobutanamide structure
Product name:N-2-Adamantyl-3-oxobutanamide
CAS No:63664-40-4
MF:C14H21NO2
MW:235.32204
CID:1656599
PubChem ID:879553

N-2-Adamantyl-3-oxobutanamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-adamantyl)-3-oxobutanamide
    • AC1LGZWR
    • CBMicro_011316
    • CTK5B9638
    • MolPort-002-184-254
    • N-adamantan-2-yl-3-oxobutanamide
    • HMS2337E09
    • SMSF0013832
    • N-2-adamantyl-3-oxobutanamide(SALTDATA: FREE)
    • CHEMBRDG-BB 6096386
    • UGKQVLQBJHXWNZ-UHFFFAOYSA-N
    • SCHEMBL1016262
    • CB14774
    • BIM-0011497.P001
    • SR-01000227473-1
    • DTXSID40358178
    • BS-38253
    • DB-199373
    • AKOS008967783
    • MLS000109869
    • SMR000105804
    • N-(2-adamantyl)-3-oxo-butanamide
    • AB00102491-01
    • N-2-ADAMANTYL-3-OXOBUTANAMIDE
    • N-(ADAMANTAN-2-YL)-3-OXOBUTANAMIDE
    • 63664-40-4
    • CHEMBL1528521
    • SR-01000227473
    • N-2-Adamantyl-3-oxobutanamide
    • MDL: MFCD02215652
    • Inchi: InChI=1S/C14H21NO2/c1-8(16)2-13(17)15-14-11-4-9-3-10(6-11)7-12(14)5-9/h9-12,14H,2-7H2,1H3,(H,15,17)
    • InChI Key: UGKQVLQBJHXWNZ-UHFFFAOYSA-N
    • SMILES: CC(CC(NC1C2CC3CC(CC1C3)C2)=O)=O

Computed Properties

  • Exact Mass: 235.15700
  • Monoisotopic Mass: 235.157228913g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 322
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 46.2Ų

Experimental Properties

  • PSA: 46.17000
  • LogP: 2.29730

N-2-Adamantyl-3-oxobutanamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
N201080-100mg
N-2-Adamantyl-3-oxobutanamide
63664-40-4
100mg
$ 80.00 2022-06-03
TRC
N201080-10mg
N-2-Adamantyl-3-oxobutanamide
63664-40-4
10mg
$ 50.00 2022-06-03
TRC
N201080-50mg
N-2-Adamantyl-3-oxobutanamide
63664-40-4
50mg
$ 65.00 2022-06-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1629296-1g
N-(adamantan-2-yl)-3-oxobutanamide
63664-40-4 98%
1g
¥3733.00 2024-05-05
Ambeed
A939959-1g
N-(Adamantan-2-yl)-3-oxobutanamide
63664-40-4 97%
1g
$138.0 2024-04-18

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